![molecular formula C10H16F2N2O4 B12864998 2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2,2-difluoro-acetic acid](/img/structure/B12864998.png)
2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2,2-difluoro-acetic acid
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Overview
Description
2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2,2-difluoro-acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a difluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2,2-difluoro-acetic acid typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of tert-butoxycarbonyl-protected azetidine with difluoroacetic acid under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2,2-difluoro-acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The Boc protecting group can be removed through hydrolysis, yielding the free amine.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the Boc group yields the free amine, while oxidation may produce various oxidized derivatives .
Scientific Research Applications
2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2,2-difluoro-acetic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism by which 2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2,2-difluoro-acetic acid exerts its effects involves its interaction with specific molecular targets. The Boc-protected amino group can interact with enzymes and proteins, potentially inhibiting their activity. The difluoroacetic acid moiety may also play a role in these interactions, contributing to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid: This compound is structurally similar but lacks the difluoroacetic acid moiety.
2-(6-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazin-2-yl)acetic acid: Another related compound used in targeted protein degradation.
Uniqueness
What sets 2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2,2-difluoro-acetic acid apart is its combination of the Boc-protected amino group and the difluoroacetic acid moiety. This unique structure provides distinct reactivity and binding properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H16F2N2O4 |
---|---|
Molecular Weight |
266.24 g/mol |
IUPAC Name |
2,2-difluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C10H16F2N2O4/c1-8(2,3)18-7(17)14-9(4-13-5-9)10(11,12)6(15)16/h13H,4-5H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
RNUNHRRLWXMMQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CNC1)C(C(=O)O)(F)F |
Origin of Product |
United States |
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